![molecular formula C26H17FN4OS B2567545 (E)-2-(benzo[d]thiazol-2-yl)-3-(3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile CAS No. 956987-06-7](/img/structure/B2567545.png)
(E)-2-(benzo[d]thiazol-2-yl)-3-(3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(benzo[d]thiazol-2-yl)-3-(3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile is a useful research compound. Its molecular formula is C26H17FN4OS and its molecular weight is 452.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-2-(benzo[d]thiazol-2-yl)-3-(3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is synthesized through a Knoevenagel condensation reaction involving 2-(benzo[d]thiazol-2-yl)acetonitrile and 3-pyridinecarboxaldehyde. The synthesis yields the compound as a crystalline solid, characterized by specific melting points and spectral data, confirming its structural integrity .
Anticancer Activity
Research indicates that compounds featuring the benzo[d]thiazole moiety often exhibit significant anticancer properties. For instance, studies have shown that derivatives containing thiazole rings demonstrate cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cells. The compound under study is hypothesized to share similar anticancer mechanisms due to its structural components .
Table 1: Anticancer Activity of Thiazole Derivatives
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar thiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the phenyl ring enhances this activity, suggesting that modifications to the compound could lead to improved antimicrobial efficacy .
Table 2: Antimicrobial Activity of Related Compounds
Compound | Target Bacteria | MIC (µg/mL) | Reference |
---|---|---|---|
Thiazole Derivative A | Staphylococcus aureus | 5 | |
Thiazole Derivative B | Escherichia coli | 8 | |
(E)-2-(benzo[d]thiazol-2-yl)... | TBD | TBD | TBD |
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. The thiazole moiety is known for its role in inhibiting enzymes involved in tumor growth and proliferation. Additionally, the presence of the pyrazole ring may enhance the compound's ability to interact with DNA or RNA, leading to apoptosis in cancer cells .
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in preclinical models. For example, a study on thiazole-based compounds indicated significant protection against chemically induced seizures in animal models, suggesting neuroprotective properties that may extend to other biological activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the Knoevenagel condensation reaction, where 2-(benzo[d]thiazol-2-yl)acetonitrile is reacted with appropriate aldehydes under specific conditions. The resultant product can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, which confirm the formation of the desired E-isomer with a melting point range of 155–157 °C .
Biological Applications
Antimicrobial Activity
Compounds containing the benzo[d]thiazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of benzo[d]thiazole exhibit significant antibacterial and antifungal activities. For instance, compounds similar to (E)-2-(benzo[d]thiazol-2-yl)-3-(3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Antitumor Properties
The compound has also demonstrated promising antitumor activity in various studies. The presence of the pyrazole ring enhances its interaction with biological targets involved in cancer progression. In vitro assays have shown that it can inhibit cell proliferation in several cancer cell lines, making it a candidate for further development in anticancer therapies .
Material Science Applications
Fluorescent Properties
The incorporation of fluorinated groups such as 3-fluoro-4-methoxyphenyl into the structure can impart unique fluorescent properties. This characteristic is useful for developing fluorescent probes in biochemical assays or as markers in cellular imaging .
Polymeric Composites
Due to its structural stability and functional properties, this compound can be utilized to enhance the mechanical properties of polymeric materials. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength .
Case Studies
Eigenschaften
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17FN4OS/c1-32-23-12-11-17(14-21(23)27)25-19(16-31(30-25)20-7-3-2-4-8-20)13-18(15-28)26-29-22-9-5-6-10-24(22)33-26/h2-14,16H,1H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGDJSCCQGXLLD-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.